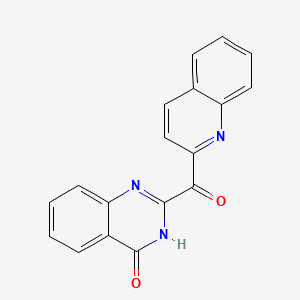
(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a useful research compound. Its molecular formula is C18H11N3O2 and its molecular weight is 301.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone is a heterocyclic compound that belongs to the quinazoline and quinoline family. Its unique structure, featuring both quinazoline and quinoline moieties, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, alongside relevant case studies and research findings.
Chemical Structure
The structural formula of This compound is depicted as follows:
This compound consists of a hydroxyl group at the 4-position of the quinazoline ring and a methanone linkage to a quinoline ring. The presence of these functional groups influences its biological activity significantly.
Antimicrobial Activity
Research indicates that derivatives of This compound exhibit notable antimicrobial properties. For instance, compounds related to this structure have been shown to inhibit various bacterial strains effectively. A comparative analysis of similar compounds is presented in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinazoline | Hydroxyl group on quinazoline | Antimicrobial |
| Quinolin-2-one | Simple quinoline structure | Antitumor |
| 6-Chloroquinolin-2-one | Chlorine substituent on quinoline | Antiviral |
| 3-Hydroxyquinolin-2-one | Hydroxyl group at different position | Antimicrobial |
The dual heterocyclic structure enhances interaction with biological targets compared to simpler derivatives, contributing to its antimicrobial efficacy.
Antitumor Activity
The antitumor properties of This compound have been explored in various studies. Notably, some derivatives have demonstrated significant inhibitory effects on cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, certain compounds have shown promising results against reverse transcriptase (RT), with IC50 values indicating substantial potency against viral targets .
In a study examining various derivatives, compound 4a exhibited an IC50 value of 0.21 μM against HIV-1 RT, highlighting the potential for developing antiviral therapies based on this scaffold .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Studies have indicated that modifications at the hydroxyl or carbonyl groups can enhance its anti-inflammatory effects. Research focusing on structure-activity relationships (SAR) has demonstrated that specific substituents influence the binding affinity to inflammatory mediators .
Case Studies
Several case studies have explored the biological activity of This compound and its derivatives:
- Antifungal Activity Study : A series of 4-hydroxyquinolin derivatives were synthesized and tested against eight fungal strains. The results indicated that certain modifications significantly enhanced antifungal activity, suggesting a correlation between lipophilicity and biological efficacy .
- Inhibition of Photosynthesis : Research involving spinach chloroplasts assessed the photosynthesis-inhibiting activity of synthesized compounds, revealing that specific structural features could lead to effective inhibition of photosynthetic processes .
特性
IUPAC Name |
2-(quinoline-2-carbonyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2/c22-16(15-10-9-11-5-1-3-7-13(11)19-15)17-20-14-8-4-2-6-12(14)18(23)21-17/h1-10H,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKUDDRANBQEKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













